molecular formula C11H12N2O3 B131752 Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 150058-27-8

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Número de catálogo: B131752
Número CAS: 150058-27-8
Peso molecular: 220.22 g/mol
Clave InChI: MOPLKVMMSFGZIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a benzimidazole derivative characterized by a 2-ethoxy substitution on the imidazole ring and a methyl ester group at the 7-position of the benzo[d]imidazole scaffold. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of angiotensin II receptor antagonists such as azilsartan and candesartan . Its structural features, including the ethoxy group and ester functionality, influence its reactivity and suitability as a precursor in multi-step synthetic pathways.

Propiedades

IUPAC Name

methyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLKVMMSFGZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576395
Record name Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150058-27-8
Record name Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Cyclization of Diamino Esters

The benzimidazole core is typically constructed via cyclization of methyl 2,3-diaminobenzoate derivatives. A widely cited method involves reacting methyl 2-amino-3-nitrobenzoate with tetraethyl orthocarbonate in acetic acid at 25–35°C for 2–3 hours. This step facilitates nitro group reduction and simultaneous cyclization, yielding the benzimidazole ring.

Key Parameters:

  • Catalyst: Raney nickel in ethyl acetate under hydrogen atmosphere.

  • Temperature: 25–35°C to prevent over-reduction.

  • Yield: 72–85% after silica gel chromatography.

Ethoxy Group Introduction

The 2-ethoxy substituent is introduced via nucleophilic substitution. Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate reacts with sodium ethoxide in ethanol under reflux (78°C) for 6 hours.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (substrate:sodium ethoxide).

  • Solvent: Anhydrous ethanol to minimize hydrolysis.

  • Yield: 68–74% after recrystallization from hexane.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. A patented route (CN101679300A) utilizes a two-stage system:

  • Ring Formation: Methyl 2,3-diaminobenzoate and triethyl orthoformate react in DMF at 80°C.

  • Ethoxylation: The intermediate is treated with ethyl bromide and K₂CO₃ in acetonitrile at 60°C.

Advantages:

  • Throughput: 5–7 kg/hr.

  • Purity: >99% by HPLC.

Crystallization Optimization

Industrial purification avoids chromatography. Instead, the crude product is dissolved in hot methanol (60°C) and cooled to −20°C, inducing crystallization. This method achieves 92–95% recovery with <0.5% impurities.

Reaction Mechanism and Kinetics

Cyclization Pathway

The cyclization follows a concerted mechanism:

  • Nitro Reduction: Nitro group converts to amine via catalytic hydrogenation.

  • Orthoester Activation: Tetraethyl orthocarbonate dehydrates the diamine, forming the imidazole ring.

Kinetic Analysis:

  • Rate-Limiting Step: Ring closure (k = 0.15 min⁻¹ at 30°C).

  • Activation Energy: 45.2 kJ/mol.

Ethoxylation Dynamics

Second-order kinetics govern ethoxy substitution:

Rate=k[Chloro derivative][EtO⁻]\text{Rate} = k[\text{Chloro derivative}][\text{EtO⁻}]

Where k=1.8×104L\cdotpmol1\cdotps1k = 1.8 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} at 78°C.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scale
Batch Cyclization30°C, 3 hr, Raney Ni7898.5Lab (100 g)
Flow Ethoxylation60°C, 1 hr, K₂CO₃9199.2Pilot (10 kg)
CrystallizationMeOH, −20°C9499.8Industrial

Challenges and Optimization Strategies

Byproduct Formation

Desethyl impurities (2-hydroxy derivatives) arise from ethoxy group hydrolysis. Mitigation strategies include:

  • Low-Temperature Processing: Maintaining reactions below 40°C.

  • Anhydrous Solvents: Using molecular sieves in acetonitrile.

Catalyst Recycling

Raney nickel recovery systems achieve 85% reuse efficiency through magnetic separation and reactivation with hydrogen at 200°C.

Recent Advances (2023–2025)

Photocatalytic Methods

Visible-light-mediated cyclization using eosin Y reduces reaction time to 30 minutes with comparable yields (76%).

Biocatalytic Approaches

Engineered amidases selectively hydrolyze ester groups, enabling one-pot synthesis from nitrile precursors .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogen gas and catalysts like Raney nickel.

    Substitution: The ethoxy and carboxylate groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, Raney nickel.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Reaction TypeDescription
Oxidation Can be oxidized to yield carboxylic acids using agents like potassium permanganate or hydrogen peroxide.
Reduction Reduction reactions can be performed using hydrogen gas with catalysts such as Raney nickel.
Substitution The ethoxy and carboxylate groups can undergo substitution reactions with alkyl halides or acyl chlorides.

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with specific molecular targets, potentially modulating enzyme or receptor activity.

Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines, revealing significant cytotoxic effects at certain concentrations, indicating its potential as a lead compound for further drug development.

Medicine

In pharmaceutical research, this compound has been explored for therapeutic applications in treating hypertension through its role as a precursor in the synthesis of Angiotensin II receptor blockers (ARBs). Its structural modifications allow for the development of drugs with improved efficacy and safety profiles.

Example: Development of ARBs
The compound has been utilized to synthesize various ARBs, which are crucial in managing high blood pressure. Researchers have noted unexpected ethyl group migrations during synthesis that could impact product yields and purity.

Industry

The compound is also used in the production of pharmaceuticals and agrochemicals, contributing to the development of new formulations that enhance agricultural productivity or medicinal efficacy.

Mecanismo De Acción

The mechanism of action of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, functional, and pharmacological differences between Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate and related compounds:

Compound Name Key Structural Features Pharmacological Activity Applications References
This compound 2-ethoxy, 7-methyl ester None (synthetic intermediate) Precursor for azilsartan and candesartan synthesis
Methyl(Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Impurity-A) 2-ethoxy, 7-methyl ester, biphenyl-N-hydroxycarbamimidoyl substituent Genotoxic impurity in azilsartan Monitored in drug quality control
CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzo[d]imidazole-7-carboxylic acid) 2-ethoxy, 7-carboxylic acid, tetrazole group Potent AT1 receptor antagonist (IC₅₀: 1.12 × 10⁻⁷ M in bovine adrenal cortex) Active metabolite of TCV-116 (antihypertensive drug)
Candesartan (1-((2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid) 2-ethoxy, 7-carboxylic acid, tetrazole group AT1 receptor antagonist (ED₂₅: 0.68 mg/kg in SHR rats) Treatment of hypertension
Ethyl 1-((2'-cyano-biphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate 2-ethoxy, 7-ethyl ester, biphenyl-cyano substituent Intermediate in candesartan cilexetil synthesis Prodrug synthesis intermediate
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate 7-methyl ester, pyrimidinyl substituent Not reported Structural isomer with divergent reactivity in synthesis

Key Observations:

Structural Variations: Substituents on the Benzimidazole Core: The 2-ethoxy group is conserved across many derivatives, but substitutions at the 1-position (e.g., biphenyl-tetrazole in CV-11974 vs. biphenyl-cyano in candesartan intermediates) dictate pharmacological activity or synthetic utility . Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., this compound) are inert intermediates, while hydrolysis to carboxylic acids (e.g., CV-11974) confers AT1 receptor antagonism .

Pharmacological Activity :

  • Compounds with tetrazole groups (CV-11974, candesartan) exhibit high affinity for AT1 receptors due to ionic interactions with the receptor’s active site .
  • Ethoxy vs. Heterocyclic Substituents : Ethoxy groups enhance metabolic stability, whereas tetrazole or oxadiazole rings improve binding potency .

Synthetic Utility: this compound is a precursor for azilsartan via amidoxime formation and cyclization . Derivatives like Ethyl 1-((2'-cyano-biphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate are intermediates in candesartan cilexetil synthesis .

Impurity Profiles: Impurity-A, a genotoxic byproduct in azilsartan synthesis, highlights the importance of stringent LC-MS/MS monitoring during production .

Actividad Biológica

Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2O3C_{11}H_{12}N_{2}O_{3} and features a benzimidazole core, characterized by a fused benzene and imidazole ring. The presence of an ethoxy group at the 2-position and a carboxylate moiety at the 7-position contributes to its unique chemical properties and biological activities. The compound typically appears as a colorless to light yellow solid with a melting point ranging from 130°C to 135°C .

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Benzimidazole derivatives are widely recognized for their antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains.
  • Anticancer Potential : Research suggests that compounds within this class can exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is crucial for its potential use as an antimicrobial and anticancer agent .
  • DNA Interaction : There is evidence suggesting that this compound can bind to DNA, affecting cellular processes such as replication and transcription, which is vital in cancer therapy .

Anticancer Activity

A study investigated the cytotoxic effects of various benzimidazole derivatives, including this compound. The findings revealed:

CompoundCancer Cell LineIC50 (μM)Mechanism
This compoundMDA-MB-231TBDInduces apoptosis
This compoundHepG2TBDCell cycle arrest

Note: TBD indicates that specific IC50 values need further experimental validation.

In another study focusing on similar compounds, several derivatives showed significant inhibition of microtubule assembly in cancer cells, suggesting that this compound could act as a microtubule-destabilizing agent .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzimidazole derivatives:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Compound
Staphylococcus aureusTBDThis compound
Escherichia coliTBDThis compound

Note: Further studies are required to establish MIC values.

Q & A

Q. What are the established synthetic routes for Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a patented route, methyl 2,3-diamino-4-fluorobenzoate undergoes cyclization with ethylating agents under controlled conditions. Key steps include:

  • Reagent Selection : Use of DMSO as a solvent and heating at 60°C to promote reactivity .
  • Purification : Silica gel column chromatography is employed to isolate intermediates, achieving yields >95% in optimized protocols .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluorine) at specific positions enhances cyclization efficiency .

Q. How is structural characterization of this compound performed in academic research?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the benzo[d]imidazole core and substituents. For instance, the ethoxy group (-OCH2CH3) shows distinct triplets at δ 1.4–1.6 ppm (CH3) and δ 4.0–4.2 ppm (CH2) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 239.0 [M+1]+) and fragmentation patterns .
  • Melting Point Analysis : Used to assess purity, with reported values ranging from 189–235°C for related derivatives .

Q. What is the role of this compound in pharmaceutical impurity profiling?

Methodological Answer: This compound is a known intermediate or impurity in angiotensin II receptor antagonists like Azilsartan and Candesartan. Key applications include:

  • Impurity Identification : As "Azilsartan Impurity A" (CAS 147404-76-0), it is monitored using HPLC with UV detection at 254 nm, achieving >96% purity in reference standards .
  • Synthetic Byproduct Control : Patent methods emphasize minimizing desethyl and amide impurities during final API synthesis .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities of this compound, and how are they resolved?

Methodological Answer:

  • Detection Sensitivity : Low concentrations (e.g., <0.1%) require UPLC-MS/MS with electrospray ionization (ESI) in positive ion mode, achieving LODs of 0.01 μg/mL .
  • Matrix Interference : Co-eluting impurities in drug formulations are resolved using gradient elution (e.g., acetonitrile/0.1% formic acid) on C18 columns .
  • Validation : Methods are validated per ICH guidelines, including linearity (R² >0.999), precision (%RSD <2), and recovery (98–102%) .

Q. How do reaction parameters impact the regioselectivity of this compound synthesis?

Methodological Answer:

  • Temperature : Heating at 60–85°C in DMSO or dichloroethane minimizes side reactions (e.g., N-alkylation vs. O-alkylation) .
  • Catalysts : Trimethylaluminum (TMA) enhances amide bond formation in derivatives, while TFA salts stabilize intermediates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization, while non-polar solvents (e.g., EtOAc) improve crystallization .

Q. What mechanistic insights explain the compound’s stability under accelerated degradation conditions?

Methodological Answer:

  • Hydrolytic Degradation : The ethoxy group undergoes hydrolysis in acidic conditions (pH 1–3), forming carboxylic acid derivatives. Stability studies use 0.1N HCl at 40°C, monitored via HPLC .
  • Oxidative Pathways : Exposure to H2O2 generates N-oxide byproducts, characterized by LC-HRMS and controlled using antioxidants like BHT .
  • Photostability : UV irradiation (ICH Q1B) induces ring-opening reactions, mitigated by amber glass storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Reactant of Route 2
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.